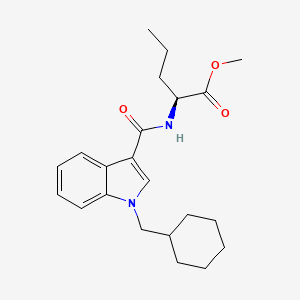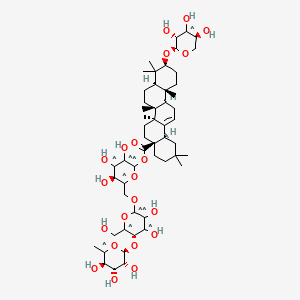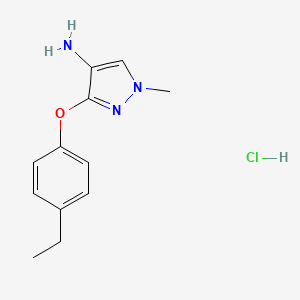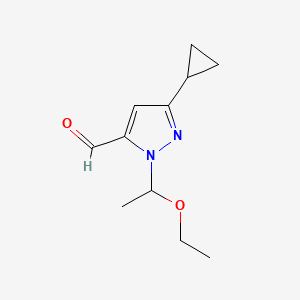![molecular formula C8H14CuN6S2 B12351055 [[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)
[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: is a complex compound with the molecular formula C8H14CuN6S2 and a molecular weight of 321.91296 g/mol . This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper involves the reaction of copper salts with the corresponding ligand under controlled conditions. The ligand, [2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]] , is prepared by the condensation of N-methylhydrazinecarbothioamide with 1,2-dimethyl-1,2-ethanedione . The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at a temperature range of 2-8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced to lower oxidation states of copper.
Substitution: The ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper complexes, while substitution reactions can produce a variety of copper-ligand complexes .
Aplicaciones Científicas De Investigación
[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique chemical properties.
Medicine: Preclinical studies have shown its potential as a therapeutic agent for ALS and Alzheimer’s disease.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of [[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper involves its ability to inhibit the action of peroxynitrite on Cu,Zn superoxide dismutase (SOD1). This inhibition prevents the nitration of cellular proteins, which is a key factor in the progression of neurodegenerative diseases . The compound also exhibits antioxidant properties, reducing lipid peroxidation and inhibiting ferroptosis .
Comparación Con Compuestos Similares
[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: is unique due to its specific ligand structure and its ability to cross the blood-brain barrier. Similar compounds include:
- Copper, [[2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis[N-phenylhydrazinecarbothioamidato-κN2,κS]] (2-)]-, (SP-4-2)
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
These compounds share similar ligand structures but differ in their specific chemical and biological properties.
Propiedades
Fórmula molecular |
C8H14CuN6S2 |
|---|---|
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
copper;N-methyl-N'-[(E)-[(3E)-3-[(Z)-[methylamino(sulfido)methylidene]hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+; |
Clave InChI |
SBHDKYTVDCRMOE-JPAPVDFESA-L |
SMILES isomérico |
C/C(=N\N=C(/[S-])\NC)/C(=N/N=C(\[S-])/NC)/C.[Cu+2] |
SMILES canónico |
CC(=NN=C(NC)[S-])C(=NN=C(NC)[S-])C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-5H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350979.png)
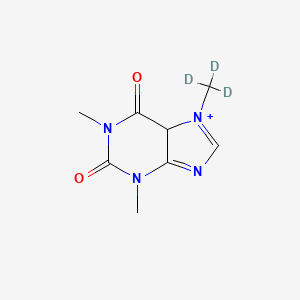

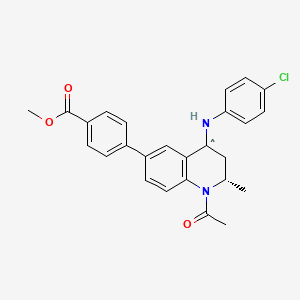
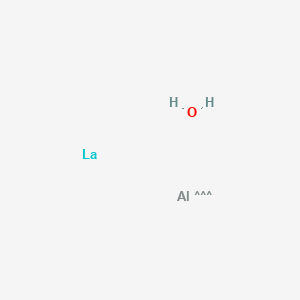
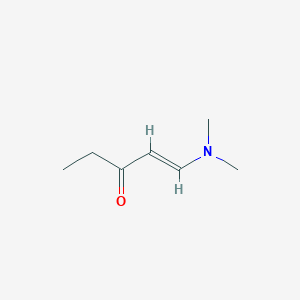

![1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B12351018.png)
